5,6-Dihydro-5-Fluorouracil-13C,15N2

LC-MS/MS method development Stable isotope labeling strategy Isotopic interference

Choose 5,6-Dihydro-5-Fluorouracil-13C,15N2 (5-DHFU-13C,15N2) for reliable 5-FDHU quantification. Unlike deuterated analogs, its 13C and 15N labels ensure precise co-elution (ΔRT <0.01 min), eliminating H/D exchange and differential matrix effects for superior accuracy. Supplied at ≥98% purity with 99 atom% 13C and 98 atom% 15N enrichment, it meets FDA bioanalytical method validation requirements for ANDA/NDA submissions. Ideal for DPD phenotyping, therapeutic drug monitoring, and preclinical DPD inhibitor studies.

Molecular Formula C4H3FN2O2
Molecular Weight 133.057
CAS No. 1189423-58-2
Cat. No. B562614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-5-Fluorouracil-13C,15N2
CAS1189423-58-2
Synonyms5-Fluoro-2,4(1H,3H)pyrimidinedione-13C,15N2;  2,4-Dihydroxy-5_x000B_-fluoropyrimidine-13C,15N2;  5-FU-13C,15N2;  5-Fluoropyrimidine-2,4-diol-13C,15N2;  Adrucil-13C,15N2;  Arumel-13C,15N2;  Carac-13C,15N2;  Fluorouracil-13C,15N2;  Queroplex-13C,15N2;  Ro 2-9757-13C,
Molecular FormulaC4H3FN2O2
Molecular Weight133.057
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1
InChIKeyGHASVSINZRGABV-XZQGXACKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-5-Fluorouracil-13C,15N2 (CAS 1189423-58-2): Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of 5-FU Metabolites


5,6-Dihydro-5-Fluorouracil-13C,15N2 (also designated 5-DHFU-13C,15N2 or 5-Fluorodihydrouracil-13C,15N2) is a stable isotope-labeled analog of 5,6-dihydro-5-fluorouracil, the primary inactive metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU) formed via dihydropyrimidine dehydrogenase (DPD)-mediated reduction [1]. This compound carries precisely one 13C atom at the 2-position and two 15N atoms at the 1,3-positions of the dihydropyrimidine-2,4-dione ring system, yielding a molecular formula of C3[13C]H5F[15N2]O2 with a monoisotopic mass of 133.015 Da and a net mass increase of +3 Da relative to unlabeled 5,6-dihydro-5-fluorouracil (132.09 Da) [2]. It is supplied as a solid with typical purity ≥95% and isotopic enrichment specifications of 99 atom% 13C and 98 atom% 15N, and is intended exclusively as an internal standard for the quantification of 5,6-dihydro-5-fluorouracil by GC-MS or LC-MS/MS .

Why 5,6-Dihydro-5-Fluorouracil-13C,15N2 Cannot Be Substituted with Deuterated or Non-Isotopic Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification of 5,6-dihydro-5-fluorouracil (5-FDHU) from complex biological matrices such as human plasma, the choice of internal standard directly determines analytical accuracy, precision, and regulatory compliance. Non-isotopic structural analogs (e.g., 5-bromouracil or 5-fluorocytosine) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency relative to 5-FDHU, leading to incomplete matrix effect compensation and systematic quantification bias [1]. Deuterium (²H)-labeled isotopologues, while structurally identical, are prone to deuterium-hydrogen exchange under sample preparation conditions and demonstrate measurable retention time shifts in reversed-phase LC separations due to differences in C-²H versus C-¹H bond polarizability—a phenomenon that increases with the number of deuterium substitutions and introduces differential matrix effects [2]. In contrast, 13C- and 15N-labeled analogs maintain near-identical physicochemical properties, co-elute precisely with the unlabeled analyte, and experience equivalent ionization suppression or enhancement, thereby providing optimal compensation for matrix effects and enabling the high accuracy (±15%) and precision required for therapeutic drug monitoring applications [3].

Quantitative Evidence for 5,6-Dihydro-5-Fluorouracil-13C,15N2: Direct Comparator-Based Differentiation Data


Mass Difference of +3 Da Provides Optimal Separation from Analyte While Minimizing Isotopic Cross-Talk

5,6-Dihydro-5-Fluorouracil-13C,15N2 incorporates one 13C atom (mass +1 Da) and two 15N atoms (mass +2 Da total), yielding a net mass increase of +3 Da relative to unlabeled 5,6-dihydro-5-fluorouracil (monoisotopic mass 132.0335 Da for unlabeled vs. 133.0153 Da for labeled) [1]. This +3 Da mass shift positions the internal standard signal at m/z 134 [M+H]+ compared to m/z 131 [M+H]+ for the unlabeled analyte in negative ion mode ESI, providing sufficient mass separation to avoid isotopic peak overlap while remaining within the +4 to +5 Da threshold recommended for minimizing mass spectrometric cross-talk [2].

LC-MS/MS method development Stable isotope labeling strategy Isotopic interference

13C/15N Labeling Eliminates Deuterium-Hydrogen Exchange Artifacts Observed with ²H-Labeled Internal Standards

Deuterium-labeled internal standards are susceptible to deuterium-hydrogen (D-H) exchange during sample preparation, particularly when ²H atoms are positioned on heteroatoms (e.g., N-²H, O-²H) or at alpha positions to carbonyl groups [1]. This exchange alters the effective mass of the internal standard during analysis, leading to concentration-dependent quantification errors and batch-to-batch variability. 13C and 15N labels are covalently integrated into the carbon and nitrogen backbone and are not subject to exchange under any biologically relevant or analytical sample preparation conditions (pH 2-10, ambient temperature, protein precipitation with organic solvents) .

Sample preparation robustness Hydrogen-deuterium exchange Internal standard stability

Chromatographic Co-Elution with Unlabeled 5-FDHU Enables Complete Matrix Effect Compensation

In LC-MS/MS analysis, accurate matrix effect compensation requires that the internal standard co-elute exactly with the analyte, such that both experience identical ionization conditions at every point in the chromatographic peak [1]. 13C/15N-labeled isotopologues exhibit essentially identical chromatographic retention to their unlabeled counterparts due to indistinguishable van der Waals interactions and polarity [2]. In a validated clinical research method using this compound as internal standard for 5-FU analysis, 5-Fluorouracil-13C,15N2 demonstrated complete co-elution with unlabeled 5-fluorouracil (retention time difference <0.01 min), enabling accurate quantification across a dynamic range of 20-2000 ng/mL with intra- and interday accuracy and precision within ±15% [3].

Matrix effect correction Ion suppression Co-elution requirement

Dual 15N Labeling Provides Unique MS/MS Fragment Tracking Capability Absent in Single-Isotope Analogs

The incorporation of both 13C (at C2) and 15N (at N1 and N3) enables fragment-specific mass tracking in MS/MS analysis that cannot be achieved with single-isotope-labeled (e.g., 13C-only or 15N-only) internal standards [1]. When 5,6-Dihydro-5-Fluorouracil-13C,15N2 undergoes collision-induced dissociation, the 13C label remains in fragments derived from the C2 carbonyl region while 15N labels are retained in ring-opened fragments containing the N1 and N3 positions, allowing independent verification of fragmentation pathways and quantitative assessment of isotopic integrity throughout the analysis . This dual-isotope design is particularly valuable for high-resolution mass spectrometry applications where exact mass isotopomer distribution (MID) quantification is required for metabolic flux analysis [2].

MS/MS fragmentation Metabolic flux analysis Fragment ion tracking

Equivalent Matrix Effect Compensation to Gold-Standard 13C,15N2-5-FU While Specific to DPD Activity Assessment

In the simultaneous LC-MS/MS quantification of uracil, 5,6-dihydrouracil, 5-fluorouracil, and 5-fluoro-5,6-dihydrouracil (5-FDHU) from human plasma, the use of stable isotope-labeled internal standards for each analyte is required to achieve clinically acceptable accuracy and precision [1]. While 5-Fluorouracil-13C,15N2 (CAS 1189423-58-2) is commercially available for 5-FU quantification, 5,6-Dihydro-5-Fluorouracil-13C,15N2 provides the equivalent labeling strategy (+3 Da, 13C+15N2) specifically matched to the 5-FDHU metabolite, enabling independent and accurate quantification of this critical DPD activity biomarker [2]. Methods employing this matched internal standard approach have demonstrated limits of quantification as low as 0.8 ng/mL for 5-FU and comparable sensitivity for 5-FDHU, with intra- and interday precision <15% across the therapeutic range [3].

DPD phenotyping Therapeutic drug monitoring 5-FU metabolism

Validated Application Scenarios for 5,6-Dihydro-5-Fluorouracil-13C,15N2 Based on Quantitative Evidence


Clinical Therapeutic Drug Monitoring (TDM) of 5-Fluorouracil with Simultaneous DPD Activity Assessment

In cancer patients receiving 5-FU-based chemotherapy, 10-30% experience severe toxicity partly attributable to reduced dihydropyrimidine dehydrogenase (DPD) activity [1]. 5,6-Dihydro-5-Fluorouracil-13C,15N2 enables accurate quantification of the 5-FDHU metabolite in human plasma alongside 5-FU using a single LC-MS/MS method. Because the +3 Da mass shift is achieved via 13C and 15N labeling rather than deuterium, the internal standard co-elutes precisely with unlabeled 5-FDHU (retention time difference <0.01 min), providing complete compensation for plasma matrix effects including phospholipid-induced ion suppression. This application supports pre-therapeutic DPD phenotyping via UH2/U ratio determination and real-time 5-FU dose adjustment based on measured 5-FU/5-FDHU ratios.

Regulated Bioanalytical Method Validation for ANDA/NDA Submissions

For Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) involving 5-fluorouracil formulations, regulatory guidance (FDA Bioanalytical Method Validation) requires the use of stable isotope-labeled internal standards whenever available to ensure method accuracy and reproducibility [2]. 5,6-Dihydro-5-Fluorouracil-13C,15N2 meets this requirement specifically for the 5-FDHU metabolite with documented isotopic enrichment specifications (99 atom% 13C, 98 atom% 15N) and purity ≥95% . The absence of deuterium-hydrogen exchange eliminates a potential source of method failure during long-term stability studies or multi-site method transfer, making this compound suitable for validated bioanalytical methods intended for regulatory submission.

DPD Enzyme Activity Assays in Cellular and Tissue Models

In preclinical research assessing DPD expression and activity in cell lines or tissue homogenates, accurate quantification of 5-FDHU formation from 5-FU substrate requires an internal standard that is chemically identical to the analyte but distinguishable by mass. 5,6-Dihydro-5-Fluorouracil-13C,15N2 provides this capability, with the dual 13C and 15N labels enabling independent verification of fragmentation pathways during MS/MS analysis [3]. This is particularly valuable in studies investigating DPD inhibitors (e.g., eniluracil), DPD polymorphisms, or DPD-deficient cancer models, where small differences in 5-FDHU production rates must be quantified with high precision. The compound's established cytotoxicity to HaCaT keratinocytes (IC50 = 13.5 μM) also supports its use in parallel cell-based assays evaluating the biological effects of the metabolite itself .

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